3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
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Overview
Description
It exhibits complex properties that can be explored for innovative studies and advancements.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE include:
- 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine
- 3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-fluorobenzyl)quinolin-4-amine
- 3-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-6-methoxy-4-quinolinamine
These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their properties and applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S/c1-2-16-5-12-22-21(13-16)24(28-14-17-3-8-19(26)9-4-17)23(15-27-22)31(29,30)20-10-6-18(25)7-11-20/h3-13,15H,2,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJMWKNVMADEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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